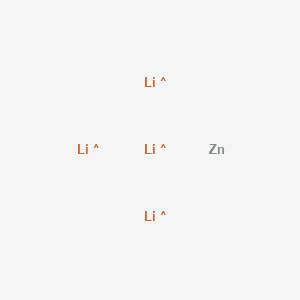
CID 71332970
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 71332970 Lithium, compound with zinc (4:1) . This compound has the molecular formula Li4Zn and is an isomer with the canonical SMILES notation [Li].[Li].[Li].[Li].[Zn] . It is a unique compound due to its specific stoichiometry and the presence of both lithium and zinc in a 4:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, compound with zinc (4:1), typically involves the direct combination of lithium and zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
4Li+Zn→Li4Zn
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity lithium and zinc metals. The metals are heated in a vacuum or an inert gas environment to prevent contamination. The reaction is typically conducted at elevated temperatures to ensure complete reaction and formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Lithium, compound with zinc (4:1), can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and zinc oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The lithium atoms can be substituted with other alkali metals in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen (for oxidation), hydrogen (for reduction), and other alkali metals (for substitution). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of lithium, compound with zinc (4:1), include lithium oxide, zinc oxide, and substituted alkali metal compounds.
Scientific Research Applications
Lithium, compound with zinc (4:1), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological effects and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium, compound with zinc (4:1), involves its interaction with various molecular targets and pathways. The lithium ions can interact with enzymes and proteins, altering their activity and function. Zinc ions can also play a role in stabilizing the structure of certain biomolecules and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium, compound with zinc (4:1), include:
- Lithium, compound with aluminum (4:1)
- Lithium, compound with magnesium (4:1)
- Lithium, compound with copper (4:1)
Uniqueness
The uniqueness of lithium, compound with zinc (4:1), lies in its specific stoichiometry and the combination of lithium and zinc. This combination imparts unique chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
103371-91-1 |
|---|---|
Molecular Formula |
Li4Zn |
Molecular Weight |
93.2 g/mol |
InChI |
InChI=1S/4Li.Zn |
InChI Key |
AXBYTTLEPVEVOK-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Li].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















